molecular formula C21H24ClF6N3O3 B605091 ABD-1970 CAS No. 2010154-82-0

ABD-1970

Cat. No.: B605091
CAS No.: 2010154-82-0
M. Wt: 515.88
InChI Key: CXSFVTMRWPSLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ABD-1970 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ABD-1970 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

ABD-1970 exerts its effects by selectively inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol. By inhibiting this enzyme, this compound increases the levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors 1 and 2 (CB1 and CB2). This activation leads to various physiological effects, including pain relief and anti-inflammatory responses .

Comparison with Similar Compounds

ABD-1970 is unique in its high potency and selectivity for monoacylglycerol lipase compared to other similar compounds. Some similar compounds include:

This compound stands out due to its robust activity in both in vitro and in vivo models, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

2010154-82-0

Molecular Formula

C21H24ClF6N3O3

Molecular Weight

515.88

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[4-chloro-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H24ClF6N3O3/c22-14-2-1-13(17(9-14)31-11-15-3-4-16(12-31)33-15)10-29-5-7-30(8-6-29)19(32)34-18(20(23,24)25)21(26,27)28/h1-2,9,15-16,18H,3-8,10-12H2

InChI Key

CXSFVTMRWPSLGO-UHFFFAOYSA-N

SMILES

C1CC2CN(CC1O2)C3=C(C=CC(=C3)Cl)CN4CCN(CC4)C(=O)OC(C(F)(F)F)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABD1970;  ABD 1970;  ABD-1970

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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